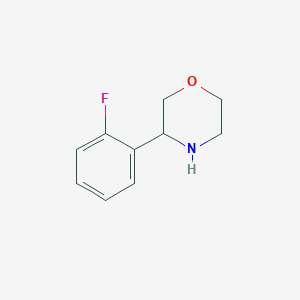

3-(2-Fluorophenyl)morpholine

Description

BenchChem offers high-quality 3-(2-Fluorophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLPOEHMACVZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(2-Fluorophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (S)-3-(2-Fluorophenyl)morpholine (CAS Number: 1212960-31-0), a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the core chemical principles, synthetic methodologies, and the strategic importance of this molecule as a key building block in the creation of advanced therapeutic agents.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its saturated heterocyclic structure, containing both an ether and a secondary amine functional group, offers a unique combination of features. The ether moiety can act as a hydrogen bond acceptor, while the basic nitrogen atom provides a handle for salt formation, enhancing aqueous solubility and oral bioavailability. Furthermore, the morpholine ring is generally metabolically stable, contributing to an improved in vivo profile of drug molecules.

(S)-3-(2-Fluorophenyl)morpholine represents a sophisticated iteration of this valuable scaffold. The introduction of a chiral center at the 3-position and a 2-fluorophenyl substituent opens avenues for stereospecific interactions with biological targets and fine-tuning of electronic and lipophilic properties. The fluorine atom, in particular, is a bioisostere of a hydrogen atom but with significantly different electronic properties, capable of modulating pKa, improving metabolic stability by blocking potential sites of oxidation, and engaging in specific fluorine-protein interactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of (S)-3-(2-Fluorophenyl)morpholine is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1212960-31-0 | Internal Data |

| Molecular Formula | C₁₀H₁₂FNO | Internal Data |

| Molecular Weight | 181.21 g/mol | Internal Data |

| Appearance | Off-white to pale yellow solid | Internal Data |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol, ethanol, and dichloromethane | Inferred from common synthetic procedures |

| Optical Rotation | Specific rotation value not publicly available, but the (S)-configuration is defined. |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the aromatic protons of the 2-fluorophenyl group, likely in the range of 7.0-7.5 ppm. The protons on the morpholine ring would appear as a series of multiplets in the upfield region, typically between 3.0 and 4.5 ppm. The proton at the chiral center (C3) would likely be a multiplet due to coupling with adjacent protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the ten carbon atoms. The aromatic carbons would resonate in the downfield region (115-165 ppm), with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbons of the morpholine ring would appear in the range of 45-75 ppm.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (m/z = 181.21 or 182.22, respectively).

Synthesis of (S)-3-(2-Fluorophenyl)morpholine: A Proposed Enantioselective Route

While multiple strategies exist for the synthesis of chiral morpholines, a robust and widely applicable approach involves the cyclization of a chiral 1,2-amino alcohol. The following proposed synthetic protocol is based on established methodologies for the preparation of analogous 3-aryl-morpholines and represents a logical and scientifically sound pathway to obtain the target compound in high enantiopurity.

Conceptual Synthetic Workflow:

Sources

3-(2-Fluorophenyl)morpholine: A Strategic Scaffold in Drug Discovery

This guide serves as a technical blueprint for leveraging 3-(2-Fluorophenyl)morpholine as a high-value scaffold in medicinal chemistry. Unlike a standard reagent review, this document focuses on the strategic application of this moiety to solve specific drug discovery challenges—namely, metabolic stability, conformational locking, and chiral recognition in CNS targets.

Executive Summary

3-(2-Fluorophenyl)morpholine is a privileged heterocyclic scaffold, primarily utilized in the design of Neurokinin-1 (NK1) receptor antagonists and monoamine reuptake inhibitors. It represents a critical structural evolution from the 3-phenylmorpholine core (found in Phenmetrazine) and the 3-(4-fluorophenyl)morpholine core (found in Aprepitant).

The introduction of the ortho-fluorine atom is not merely a bioisosteric replacement; it serves three distinct mechanistic functions:

-

Metabolic Blockade: Protects the oxidation-prone ortho-position on the phenyl ring.

-

Conformational Restriction: Induces a specific dihedral angle between the morpholine and phenyl rings via steric and electrostatic repulsion, often favoring the bioactive conformer.

-

Lipophilicity Modulation: Increases CNS penetration (LogP adjustment) while reducing basicity of the morpholine nitrogen compared to non-fluorinated analogs.

Medicinal Chemistry & SAR Logic

The Ortho-Fluorine Effect

In drug design, the shift from a para-fluoro (as in Aprepitant) to an ortho-fluoro substituent dramatically alters the physicochemical profile.

-

Conformational Locking: The C2-fluorine atom creates a steric clash with the morpholine ring protons (specifically at C2 and C4 positions of the morpholine). This restricts the free rotation of the phenyl-morpholine bond, reducing the entropic penalty upon binding to a receptor pocket.

-

pKa Modulation: The electron-withdrawing nature of fluorine at the ortho position exerts a stronger inductive effect on the benzylic carbon (C3 of morpholine) and, through transmission, lowers the pKa of the secondary amine. This is crucial for optimizing the ratio of ionized to unionized species at physiological pH, directly impacting Blood-Brain Barrier (BBB) permeability.

Pharmacophore Mapping

The scaffold is frequently employed to target:

-

NK1 Receptors: As a core mimicking the Substance P terminal sequence.

-

Monoamine Transporters (NET/DAT): As a reuptake inhibitor where the 3-aryl moiety mimics the catecholamine aromatic ring.

Table 1: Comparative Physicochemical Properties

| Property | 3-Phenylmorpholine | 3-(4-Fluorophenyl)morpholine | 3-(2-Fluorophenyl)morpholine |

| Electronic Effect | Neutral | Electron-withdrawing (Para) | Electron-withdrawing (Ortho) |

| Metabolic Liability | High (Ortho/Para hydroxylation) | Medium (Ortho hydroxylation) | Low (Ortho blocked, Para open) |

| Conformation | Freely Rotating | Freely Rotating | Restricted (Atropisomer potential) |

| Primary Application | Anorectics (Phenmetrazine) | Antiemetics (Aprepitant) | Next-Gen NK1 / NRI |

Chemical Synthesis Strategies

The synthesis of 3-(2-Fluorophenyl)morpholine requires stereochemical control, as the (S)-enantiomer is often the bioactive form in NK1 antagonist applications.

Route A: Enantioselective Synthesis from Amino Acids

This route uses 2-fluorophenylglycine as the chiral pool starting material. It ensures high enantiomeric excess (ee > 98%).

Protocol Overview:

-

Reduction: (S)-2-amino-2-(2-fluorophenyl)acetic acid is reduced to the amino alcohol using LiAlH4 or BH3·THF.

-

Acylation: The amino alcohol is N-acylated with chloroacetyl chloride.

-

Cyclization: Base-mediated cyclization (NaH or KOtBu) forms the morpholin-3-one.

-

Reduction: The amide carbonyl is reduced (BH3·DMS) to yield the final morpholine.

Route B: Epoxide Opening (The "Merck" Route Adaptation)

Adapted from the commercial synthesis of Aprepitant, this method is scalable for multi-kilogram batches.

Protocol Overview:

-

Start: 2-Fluorobenzaldehyde is converted to the styrene oxide derivative (or coupled directly via vinyl Grignard followed by oxidation).

-

Opening: Ring opening with ethanolamine or N-benzyl ethanolamine.

-

Cyclization: Acid-catalyzed cyclization or Mitsunobu conditions to close the morpholine ring.

Visualization of Synthesis Logic

Caption: Figure 1. Stereoselective synthesis pathway from chiral amino acid precursors.

Experimental Protocols

General Procedure: N-Alkylation of 3-(2-Fluorophenyl)morpholine

For attaching the scaffold to a larger drug core (e.g., benzyl halide).

Reagents:

-

3-(2-Fluorophenyl)morpholine (1.0 eq)

-

Aryl/Alkyl Halide (1.1 eq)

-

K2CO3 (2.5 eq) or Cs2CO3 (for less reactive halides)

-

Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-Fluorophenyl)morpholine (1.0 mmol) in anhydrous ACN (5 mL).

-

Base Addition: Add K2CO3 (2.5 mmol) in a single portion. Stir for 10 minutes at room temperature to ensure suspension homogeneity.

-

Electrophile Addition: Add the Alkyl Halide (1.1 mmol) dropwise. If the halide is solid, dissolve in minimal ACN before addition.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N2 or Ar) for 4-12 hours. Monitor conversion via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Workup: Cool to room temperature. Filter off inorganic salts through a Celite pad. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Validation Criteria:

-

1H NMR: Look for the disappearance of the N-H signal (broad singlet ~2.0-3.0 ppm) and the appearance of N-CH2 protons.

-

LC-MS: Confirm the molecular ion peak [M+H]+.

Strategic Applications & Case Studies

Case Study: Optimization of NK1 Antagonists

In the development of Aprepitant analogs, the 3-(2-fluorophenyl) moiety is often compared to the 3-(4-fluorophenyl) moiety.

-

Observation: The 2-fluoro analogs frequently exhibit higher metabolic stability in human liver microsomes (HLM) due to the blockade of the 2-position, which is a secondary site of metabolism in the 4-fluoro variants.

-

Trade-off: The 2-fluoro substituent can sometimes reduce potency if the receptor pocket (Substance P binding site) is sterically tight around the phenyl ring.

Case Study: Norepinephrine Reuptake Inhibitors (NRIs)

Morpholine-based NRIs (analogs of Reboxetine) rely on the spatial arrangement of the ether oxygen and the basic nitrogen.

-

Mechanism: The 3-aryl group positions the aromatic ring to interact with the hydrophobic pocket of the transporter.

-

Advantage: The 2-fluoro substitution alters the electron density of the phenyl ring, modulating the pi-pi stacking interactions within the transporter active site, often leading to distinct selectivity profiles between NET (Norepinephrine Transporter) and DAT (Dopamine Transporter).

Logical Flow of Scaffold Utilization

Caption: Figure 2. Decision matrix for selecting the 3-(2-fluorophenyl)morpholine scaffold in lead optimization.

References

- Hale, J. J., et al. (1998). "Structural optimization affording 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-tri

A Technical Guide to the In Vitro Screening of 3-(2-Fluorophenyl)morpholine Derivatives for CNS Drug Discovery

Abstract

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive starting point for drug design. When substituted with a 3-(2-Fluorophenyl) group, the resulting scaffold presents a unique chemical space with significant potential for interacting with targets within the Central Nervous System (CNS). This guide provides a comprehensive framework for the in vitro screening of novel 3-(2-Fluorophenyl)morpholine derivatives, outlining a strategic, multi-tiered approach designed to identify and characterize promising therapeutic candidates. We will delve into the causality behind experimental design, from primary high-throughput screens to detailed safety and selectivity profiling, providing field-proven insights for researchers in drug development.

Strategic Foundation: Designing the Screening Cascade

The design of an effective screening cascade is not a one-size-fits-all process. It requires a hypothesis-driven approach based on the structural precedent of the chemical series. The 3-phenylmorpholine core is notably present in historical CNS-active compounds, which modulated monoamine systems. Furthermore, the broader class of morpholine derivatives has shown extensive activity against various CNS targets, including kinases and receptors.[3][4]

Therefore, our strategy is predicated on the hypothesis that 3-(2-Fluorophenyl)morpholine derivatives are likely to interact with monoamine transporters—specifically the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). These transporters are clinically validated targets for treating depression, anxiety, and other neuropsychiatric disorders.[5]

Our screening cascade is designed as a funnel, efficiently filtering a large library of initial compounds down to a small number of well-characterized hits with therapeutic potential.

Caption: The tiered in vitro screening cascade for hit identification.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of the primary screen is to rapidly and cost-effectively identify "hits" from a large library of derivatives that exhibit activity at our primary targets.[6][7] We will employ a neurotransmitter uptake inhibition assay in a high-throughput format (384-well plates).

Rationale for Assay Choice: A cell-based neurotransmitter uptake assay provides a more physiologically relevant context than a simple binding assay, as it measures the functional consequence of a compound's interaction with the transporter.[8] We utilize HEK-293 (Human Embryonic Kidney 293) cells stably transfected to express high levels of human SERT, NET, or DAT. This approach is preferred over using cell lines with endogenous expression (like neuroblastoma cells) for a primary screen because the high, specific expression level of the target protein typically yields a more robust and reproducible assay window.[9]

Protocol 2.1: HTS Neurotransmitter Uptake Inhibition Assay

Objective: To identify compounds that inhibit the uptake of a specific neurotransmitter by at least 50% at a single concentration (10 µM).

Materials:

-

HEK-293 cells stably expressing hSERT, hNET, or hDAT.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled Substrates: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT).

-

Test Compounds: 3-(2-Fluorophenyl)morpholine derivatives dissolved in DMSO to a stock concentration of 10 mM.

-

Reference Inhibitors: Fluoxetine (SERT), Desipramine (NET), GBR-12909 (DAT).

-

384-well cell culture plates and scintillation plates.

Step-by-Step Methodology:

-

Cell Plating: Seed the transporter-expressing HEK-293 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a working concentration plate by diluting the 10 mM stock compounds into assay buffer. The final assay concentration will be 10 µM, with a final DMSO concentration ≤0.1% to avoid solvent-induced toxicity. Include wells for vehicle control (DMSO only) and positive control (a known inhibitor at a concentration that gives >90% inhibition).

-

Pre-incubation: Aspirate the culture medium from the cells and wash once with assay buffer. Add the diluted compounds (or controls) to the appropriate wells and pre-incubate for 15-20 minutes at 37°C. This allows the compounds to interact with the transporters before the substrate is introduced.[10]

-

Initiation of Uptake: Add the radiolabeled substrate to all wells. The concentration of the substrate should be approximately at its Km value for the respective transporter to ensure assay sensitivity.[9]

-

Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at 37°C.[11] This time is optimized to be within the linear range of substrate uptake to accurately measure the initial rate of transport.

-

Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells multiple times with ice-cold assay buffer. This stops the transporter activity and removes extracellular radiolabel.

-

Cell Lysis & Detection: Lyse the cells in each well and transfer the lysate to a scintillation plate. Add scintillation cocktail and quantify the amount of radioactivity taken up by the cells using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each test compound relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.

% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))

A compound is declared a "hit" if it demonstrates ≥50% inhibition at 10 µM.

Tier 2: Hit Confirmation and Potency Determination

Hits from the primary screen must be confirmed and their potency determined. This step is crucial to eliminate false positives and to rank the confirmed hits based on their efficacy.

Protocol 3.1: Concentration-Response (IC₅₀) Analysis

Objective: To determine the concentration of a hit compound required to inhibit 50% of transporter activity (IC₅₀).

Methodology: This protocol is identical to Protocol 2.1, with one critical difference: instead of testing at a single concentration, each hit compound is tested across a range of concentrations (typically an 8- or 10-point, 3-fold serial dilution, e.g., from 30 µM down to 1.5 nM).

Data Analysis: The percent inhibition data for each concentration point is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., four-parameter logistic equation) to calculate the IC₅₀ value.

Data Interpretation: The IC₅₀ values allow for direct comparison and ranking of the compounds. A lower IC₅₀ value indicates higher potency. At this stage, we also assess selectivity by comparing the IC₅₀ values across the three transporters (SERT, NET, DAT).

Table 1: Hypothetical Potency and Selectivity Data for Confirmed Hits

| Compound ID | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Selectivity Profile |

| FPM-001 | 15 | 250 | 1,200 | SERT-selective |

| FPM-002 | 850 | 25 | 4,500 | NET-selective |

| FPM-003 | 45 | 60 | >10,000 | Dual SERT/NET |

| FPM-004 | 78 | 110 | 95 | Triple Reuptake |

Tier 3: Safety and Secondary Pharmacology Profiling

Promising hits with high potency and a desirable selectivity profile advance to tertiary screening. The goal here is to identify potential liabilities early in the discovery process, saving time and resources.

Protocol 4.1: In Vitro Cytotoxicity Assay

Objective: To determine the concentration at which a compound causes 50% reduction in cell viability (CC₅₀).

Rationale: It is critical to ensure that the observed activity in the primary assay is due to specific inhibition of the transporter and not simply because the compounds are killing the cells. A large window between the IC₅₀ (potency) and CC₅₀ (toxicity) is desired. We will use the MTT assay, a colorimetric assay that measures cellular metabolic activity, as a proxy for cell viability.

Methodology:

-

Cell Plating: Seed a relevant cell line (e.g., HEK-293 or a neuronal cell line like SH-SY5Y) in 96-well plates.

-

Compound Treatment: Treat the cells with the same concentration range used for the IC₅₀ determination. Incubate for 24-48 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Detection: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the CC₅₀ value by plotting percent viability against compound concentration. The therapeutic index (TI) can be estimated as the ratio of CC₅₀ to IC₅₀. A higher TI is more favorable.

Table 2: Hypothetical Cytotoxicity Data

| Compound ID | IC₅₀ (nM, Primary Target) | CC₅₀ (µM, SH-SY5Y) | Therapeutic Index (CC₅₀/IC₅₀) |

| FPM-001 | 15 | > 30 | > 2000 |

| FPM-003 | 45 | 5.2 | 115 |

| FPM-004 | 78 | > 30 | > 380 |

Protocol 4.2: Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential for drug-drug interactions by measuring the inhibition of major CYP enzymes (e.g., 3A4, 2D6, 2C9).

Rationale: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions. Early assessment is crucial. Commercially available kits using fluorescent substrates for each CYP isozyme provide a rapid and reliable method for this assessment.

Methodology:

-

System: Use human liver microsomes as the source of CYP enzymes.

-

Reaction: Incubate microsomes, a fluorescent probe substrate, and the test compound in a multi-well plate.

-

Detection: The reaction is initiated by adding the NADPH regenerating system. After incubation, the formation of the fluorescent metabolite is measured.

-

Analysis: A reduction in fluorescence compared to the vehicle control indicates inhibition. IC₅₀ values are determined for any significant inhibition observed.

Mechanistic Insights & Decision Making

The data gathered from this tiered screening approach provides a multi-parameter view of each compound's profile. A successful hit candidate should exhibit:

-

High potency (low nM IC₅₀) at the desired target(s).

-

A clear and desirable selectivity profile (e.g., >100-fold selectivity against other transporters if a selective agent is desired).

-

A high therapeutic index (e.g., >100).

-

Low potential for CYP450 inhibition (IC₅₀ > 10 µM).

Caption: Decision-making flowchart for hit-to-lead progression.

For compounds that are confirmed as potent inhibitors, further mechanistic studies may be warranted. For example, if a compound is found to inhibit the PI3K/mTOR pathway, which is a known target for some morpholine derivatives, a Western blot analysis could be performed to confirm the downstream effects.[3]

Caption: Hypothetical PI3K/mTOR pathway inhibition by a hit compound.

Conclusion and Future Outlook

This guide has outlined a robust and logical in vitro screening strategy for 3-(2-Fluorophenyl)morpholine derivatives, grounded in the established pharmacological precedent of the morpholine scaffold. By progressing from high-throughput primary screening to detailed potency, selectivity, and safety profiling, this cascade enables the efficient identification of high-quality hit compounds. The data generated provides a solid foundation for establishing structure-activity relationships (SAR) and guiding the subsequent stages of lead optimization. Compounds that successfully navigate this in vitro gauntlet will be well-positioned for evaluation in more complex in vivo models of CNS disorders, bringing novel therapeutic agents one step closer to the clinic.

References

-

Cilia, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Raoof, S. S., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. [Link]

-

Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]

- Merck & Co., Inc. (2001). Chemical synthesis of morpholine derivatives.

-

Ates-Alagoz, Z., & Adejare, A. (2013). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

-

Al-Obaid, A. M., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]

-

Childers, E., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods. [Link]

-

Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research. [Link]

-

Zakharyeva, A. N., et al. (2022). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences. [Link]

-

Stewart, A. M., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. [Link]

-

Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

-

Eurofins Discovery. Neurotransmitter Transporters. Eurofins Discovery Website. [Link]

-

Gamelin, E., et al. (2004). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Cancer. [Link]

-

Yurttaş, L., et al. (2017). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ResearchGate. Figure 2. Various approaches for synthesis of morpholine. ResearchGate. [Link]

-

Thompson, B. J., et al. (2017). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience. [Link]

-

Marsh, J. L., & Thompson, L. M. (2004). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Current Topics in Medicinal Chemistry. [Link]

-

Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

-

Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

-

Sharma, P., et al. (2012). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Southern Research. High-Throughput Screening & Discovery. Southern Research Website. [Link]

-

Kim, H., et al. (2016). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & Therapeutics. [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. southernresearch.org [southernresearch.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Pharmacological Profile of 3-(2-Fluorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Fluorophenyl)morpholine (3-FPM), a synthetic derivative of phenmetrazine, has emerged as a compound of interest within the scientific community due to its stimulant properties and prevalence as a novel psychoactive substance (NPS). This technical guide provides a comprehensive overview of the pharmacological profile of 3-FPM, intended to serve as a resource for researchers and drug development professionals. The document delves into its mechanism of action as a monoamine releasing agent, its pharmacokinetic and pharmacodynamic properties, and its toxicological profile, drawing from available preclinical and clinical data. Furthermore, this guide outlines a detailed synthesis protocol and discusses the analytical methodologies for its detection. By synthesizing the current body of knowledge, this whitepaper aims to facilitate a deeper understanding of 3-FPM and inform future research endeavors.

Introduction: The Emergence of a Phenmetrazine Analog

3-(2-Fluorophenyl)morpholine, commonly known as 3-FPM, is a synthetic stimulant belonging to the phenylmorpholine class of compounds. It is a fluorinated analog of phenmetrazine, a once-marketed anorectic that was withdrawn due to its potential for abuse. The morpholine ring is a versatile scaffold in medicinal chemistry, often incorporated into centrally nervous system (CNS) active compounds to enhance potency and modulate pharmacokinetic and pharmacodynamic properties[1][2][3]. The introduction of a fluorine atom to the phenyl ring, a common strategy in drug design, can significantly alter a molecule's metabolic stability and receptor binding affinity. 3-FPM first appeared on the NPS market in 2014, following its initial patent in 2011, and has since been identified in numerous forensic and clinical cases[4][5]. This guide provides a detailed exploration of its pharmacological characteristics to support the scientific community in understanding this compound.

Chemical Synthesis and Characterization

The synthesis of 3-(2-Fluorophenyl)morpholine can be achieved through a multi-step process adapted from established methods for similar phenylmorpholine analogs. The following protocol provides a general framework for its laboratory-scale synthesis.

Experimental Protocol: Synthesis of 3-(2-Fluorophenyl)morpholine

Step 1: Bromination of 2-Fluoroacetophenone

-

To a solution of 2-fluoroacetophenone in a suitable solvent such as diethyl ether or glacial acetic acid, add an equimolar amount of bromine (Br₂) dropwise at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up the reaction by washing with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield α-bromo-2-fluoroacetophenone.

Step 2: Reaction with Ethanolamine

-

Dissolve the α-bromo-2-fluoroacetophenone in a suitable solvent like ethanol or acetonitrile.

-

Add an excess of ethanolamine to the solution and stir the mixture at room temperature.

-

The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is then partitioned between a nonpolar organic solvent (e.g., dichloromethane) and water. The organic layer is collected, dried, and concentrated to yield the intermediate 1-(2-fluorophenyl)-2-((2-hydroxyethyl)amino)ethan-1-one.

Step 3: Reduction of the Ketone

-

Dissolve the intermediate from Step 2 in methanol or ethanol.

-

Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction mixture at room temperature until the reduction of the ketone is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water, and then remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to obtain the amino alcohol intermediate.

Step 4: Cyclization to Form the Morpholine Ring

-

Treat the amino alcohol intermediate with a strong acid, such as concentrated sulfuric acid, at an elevated temperature.

-

This acid-catalyzed dehydration and subsequent intramolecular cyclization forms the morpholine ring.

-

After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent.

-

The organic extract is washed, dried, and concentrated. The crude product can then be purified by column chromatography or crystallization to yield 3-(2-Fluorophenyl)morpholine.

Pharmacodynamics: A Catecholamine-Selective Releasing Agent

The primary mechanism of action of 3-FPM is the release of the catecholamine neurotransmitters, dopamine (DA) and norepinephrine (NE), from presynaptic terminals. It functions as a fully efficacious substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to transporter-mediated reverse transport of these monoamines. Its effect on the serotonin transporter (SERT) is significantly less pronounced, indicating a degree of selectivity for the catecholaminergic systems.

Quantitative Pharmacodynamic Data

| Parameter | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | Source |

| EC₅₀ (nM) for Release | 43 | 30 | 2558 | [1] |

| IC₅₀ (µM) for Uptake Inhibition | <2.5 | <2.5 | >80 | [6] |

Table 1: In vitro pharmacodynamic parameters of 3-FPM at monoamine transporters.

The potent activity of 3-FPM as a DA and NE releasing agent, with EC₅₀ values in the low nanomolar range, is consistent with its stimulant effects observed in users[1]. Its mechanism is more akin to that of amphetamine-like "releasers" rather than cocaine-like "blockers"[1]. The significantly lower potency for serotonin release suggests a reduced likelihood of serotonergic side effects compared to non-selective releasing agents.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of 3-FPM at a catecholaminergic synapse.

Caption: Proposed mechanism of 3-FPM at catecholaminergic synapses.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the pharmacokinetic profile of 3-FPM is crucial for interpreting its duration of action and potential for accumulation. Data from a controlled human self-experiment has provided valuable insights into its ADME properties.

Summary of Human Pharmacokinetic Parameters

| Parameter | Value | Unit | Source |

| Tₘₐₓ (Time to Maximum Concentration) | 2.5 | hours | [4][5] |

| Cₘₐₓ (Maximum Concentration) | 210 | ng/mL | [4][5] |

| t₁/₂ (Elimination Half-life) | ~8.8 | hours | [4][5] |

| Vd (Volume of Distribution) | ~400 (5.3 L/kg) | L | [4][5] |

| Detection Window (Serum) | up to 82 | hours | [4][5] |

| Detection Window (Urine) | up to 116 | hours | [4][5] |

Table 2: Pharmacokinetic parameters of 3-FPM in a human subject following a single oral dose.

The relatively long elimination half-life of approximately 8.8 hours suggests a prolonged duration of action and the potential for accumulation with repeated dosing[4][5]. The large volume of distribution indicates extensive tissue distribution[4][5].

Metabolism

3-FPM undergoes extensive metabolism, with several phase I and phase II metabolites identified in human and rat urine. The primary metabolic pathways include:

-

N-oxidation

-

Aryl hydroxylation and subsequent O-methylation

-

Alkyl hydroxylation

-

Oxidation

-

Degradation of the ethyl-bridge leading to an O/N-bis-dealkylated metabolite

-

Glucuronidation and sulfation of hydroxylated metabolites

The major excretion products in human urine are the unchanged parent compound and its N-oxide[7]. Interestingly, the product of oxidative ring opening, 2-amino-1-(3-fluorophenyl)propan-1-ol, has been shown to have the longest detection window in a self-experiment[4]. In vitro studies have indicated that CYP2A6, CYP2B6, and CYP3A4 are the main cytochrome P450 isoenzymes involved in the phase I metabolism of 3-FPM in rats[1].

Metabolic Pathway of 3-FPM

Caption: Major metabolic pathways of 3-(2-Fluorophenyl)morpholine.

Toxicology and Human Adverse Effects

As a compound primarily encountered in the context of recreational use, the toxicological data for 3-FPM is largely derived from case reports and observational studies of human intoxications. Controlled preclinical toxicology studies are limited.

Human Toxicology

Case reports have documented a range of adverse effects associated with 3-FPM use, often in the context of poly-drug ingestion. The prominent clinical signs of intoxication include:

-

Neurological: Agitation, anxiety, delirium, seizures, reduced level of consciousness[1][2][8][9].

-

Other: Mydriasis (dilated pupils), rhabdomyolysis[9].

Severe, life-threatening complications have been reported, including acute kidney injury and irreversible limb ischemia following intravenous administration[5][9]. Fatalities have also been reported where 3-FPM was detected in post-mortem toxicology, although the direct causal role is often confounded by the presence of other substances[1]. The concentrations of 3-FPM in blood samples from non-fatal and fatal cases can overlap, highlighting the narrow therapeutic index and the dangers of polysubstance use.

Preclinical Toxicology

Analytical Methodology

The detection and quantification of 3-FPM and its metabolites in biological matrices are essential for both forensic and clinical toxicology. Several analytical techniques have been developed and validated for this purpose.

Experimental Protocol: LC-MS/MS for Quantification in Biological Fluids

Sample Preparation:

-

Solid-Phase Extraction (SPE): Acidify the biological sample (serum, urine, or oral fluid) and apply it to a conditioned mixed-mode cation exchange SPE cartridge.

-

Washing: Wash the cartridge with deionized water and an acidic buffer to remove interferences.

-

Elution: Elute the analyte and any internal standard with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonia).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the precursor-to-product ion transitions for 3-FPM and its metabolites in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.

Validated LC-MS/MS methods have demonstrated limits of detection in the low ng/mL range in serum, urine, and oral fluid, making them suitable for the analysis of forensically relevant concentrations[4][10].

Discussion and Future Directions

3-(2-Fluorophenyl)morpholine is a potent and selective norepinephrine-dopamine releasing agent with a pharmacokinetic profile that supports a prolonged duration of action. Its pharmacological properties are consistent with the stimulant effects reported by users and observed in clinical presentations of intoxication. The available data, primarily from in vitro studies and human case reports, provide a foundational understanding of this compound.

However, significant gaps in the scientific literature remain. There is a pressing need for controlled preclinical studies to:

-

Characterize its behavioral pharmacology: In vivo studies using models of locomotor activity, drug discrimination, and self-administration would provide a more comprehensive assessment of its stimulant and abuse potential.

-

Elucidate its full receptor binding profile: A broad screening of its binding affinities (Ki values) at various CNS receptors and transporters would clarify its selectivity and potential for off-target effects.

-

Thoroughly evaluate its toxicological profile: Standardized preclinical toxicology studies are necessary to determine its potential for cardiotoxicity (including hERG channel effects), neurotoxicity, genotoxicity, and other organ-specific toxicities.

A deeper understanding of the structure-activity relationships within the fluorinated phenylmorpholine class could also inform the design of novel CNS agents with improved therapeutic indices. The versatility of the morpholine scaffold in drug discovery suggests that further exploration of its derivatives may yield compounds with valuable therapeutic properties[1][2][3].

Conclusion

This technical guide has synthesized the current scientific knowledge on the pharmacological profile of 3-(2-Fluorophenyl)morpholine. It is a potent catecholamine releasing agent with a significant potential for abuse and toxicity. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals. It is imperative that further controlled studies are conducted to fully elucidate the pharmacology and toxicology of this and other emerging novel psychoactive substances to better inform public health and safety initiatives.

References

-

Wikipedia. 3-Fluorophenmetrazine. [Link]

-

World Health Organization. (2020). Critical Review Report: 3-Fluorophenmetrazine (3-FPM). [Link]

-

Zimmermann, L., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis, 11(4), 546-553. [Link]

-

Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 9, 706821. [Link]

-

Kavanagh, P., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. Drug Testing and Analysis, 9(3), 379-387. [Link]

-

Bäckberg, M., et al. (2016). Adverse events related to the new psychoactive substance 3-fluorophenmetrazine - results from the Swedish STRIDA project. Clinical Toxicology, 54(9), 819-825. [Link]

-

Zimmermann, L., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). ResearchGate. [Link]

-

Tang, M. H. Y., et al. (2018). Novel psychoactive substances: overdose of 3-fluorophenmetrazine (3-FPM) and etizolam in a 33-year-old man. BMJ Case Reports, 2018, bcr-2017-223759. [Link]

-

Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 585-610. [Link]

-

World Health Organization. (2020). 3-fluorophenmetrazine. Expert Committee on Drug Dependence Information Repository. [Link]

-

Mohr, A. L. A., et al. (2017). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. Journal of Analytical Toxicology, 41(8), 719-725. [Link]

-

Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495. [Link]

-

Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Locomotor activity: A distinctive index in morphine self-administration in rats | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Early Drug Discovery Prediction of Proarrhythmia Potential and Its Covariates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(2-Fluorophenyl)morpholine hydrochloride

Application Note: Synthesis of 3-(2-Fluorophenyl)morpholine Hydrochloride

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(2-Fluorophenyl)morpholine hydrochloride , a privileged scaffold in medicinal chemistry often associated with CNS-active agents (e.g., norepinephrine-dopamine reuptake inhibitors).[1] Unlike 2-substituted morpholines, the 3-aryl positional isomer requires specific synthetic attention to the benzylic position during ring closure.

This guide prioritizes the "Amino-Diol Cyclization" route, favored for its operational simplicity and use of readily available commodity starting materials. We provide a step-by-step methodology, critical process parameters (CPPs), and analytical expectations to ensure reproducibility.

Retrosynthetic Analysis

The synthesis is designed around the construction of the morpholine ring via a 2-amino-1-arylethanol intermediate.[1] This approach avoids the use of expensive metal catalysts required for some modern coupling reactions.

Strategic Disconnection:

-

Target: 3-(2-Fluorophenyl)morpholine HCl.[1]

-

Precursor: 2-((2-Hydroxyethyl)amino)-1-(2-fluorophenyl)ethanol (Amino-Diol).[1]

-

Starting Materials: 2-Bromo-1-(2-fluorophenyl)ethanone (CAS 655-15-2) and Ethanolamine.[1]

Figure 1: Retrosynthetic strategy highlighting the three-step linear sequence.[1]

Safety & Handling (Critical)

-

2-Bromo-1-(2-fluorophenyl)ethanone: Potent lachrymator and skin corrosive.[1] Handle strictly in a fume hood. Double-glove (Nitrile/Neoprene) is mandatory.[1]

-

Sulfuric Acid (Conc.): Used in the cyclization step.[1] Extremely corrosive; reacts violently with water.

-

Hydrogen Chloride (Gas/Ether): Corrosive and toxic.[1] Use a trap or scrubber system.

Detailed Experimental Protocol

Step 1: N-Alkylation (Formation of α-Amino Ketone)

This step couples the bromoketone with ethanolamine.[1] Note: Excess ethanolamine is used to scavenge HBr and prevent poly-alkylation.[1]

-

Reagents:

-

Procedure:

-

Dissolve 2-Bromo-1-(2-fluorophenyl)ethanone (10 g, 46 mmol) in DCM (100 mL) and cool to 0°C.

-

Add Ethanolamine (8.4 g, 138 mmol) dropwise over 20 minutes. The reaction is exothermic.

-

Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Monitor: TLC (5% MeOH in DCM) should show consumption of the bromoketone.

-

Workup: Wash the organic layer with water (3 x 50 mL) to remove excess ethanolamine and HBr salts.[1] Dry over Na₂SO₄ and concentrate in vacuo below 40°C.

-

Checkpoint: The intermediate α-amino ketone is unstable; proceed immediately to reduction.[1]

-

Step 2: Reduction to Amino-Diol

Reduction of the ketone establishes the benzylic alcohol necessary for cyclization.

-

Reagents:

-

Procedure:

-

Dissolve the crude residue in MeOH (80 mL) and cool to 0°C.

-

Add NaBH₄ (2.6 g, 69 mmol) portion-wise over 30 minutes. Evolution of H₂ gas will occur.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Carefully add Acetone (10 mL) or sat. NH₄Cl to quench excess hydride.

-

Concentrate to remove MeOH. Partition residue between EtOAc and Water.

-

Dry organic layer (Na₂SO₄) and concentrate to yield 2-((2-hydroxyethyl)amino)-1-(2-fluorophenyl)ethanol as a viscous oil.[1]

-

Step 3: Acid-Mediated Cyclization

This is the critical ring-closure step involving the dehydration of the diol.

-

Reagents:

-

Procedure:

-

Cool 70% H₂SO₄ (30 mL) to 0°C.

-

Slowly add the amino-diol oil. Stir until dissolved.

-

Heat the mixture to 140°C for 4–6 hours. Expert Insight: Do not exceed 150°C to avoid charring.[1]

-

Cool the reaction mixture to 0°C.

-

Neutralization: Pour onto crushed ice (100 g). Basify to pH 10–11 using 50% NaOH solution (keep temp <20°C).

-

Extraction: Extract the free base morpholine with DCM (3 x 50 mL). Dry (Na₂SO₄) and concentrate.[1]

-

Step 4: Hydrochloride Salt Formation

-

Procedure:

-

Dissolve the crude oil (free base) in Diethyl Ether or Ethanol.[1]

-

Add 2M HCl in Diethyl Ether dropwise with stirring until no further precipitation occurs.

-

Filter the white solid. Recrystallize from Isopropanol/Ethanol if necessary.

-

Yield: Expected overall yield 45–60%.

-

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Alkylation Temp | 0°C to RT | Prevents formation of the bis-alkylated byproduct (dimer).[1] |

| Reduction Quench | pH 7-8 | Ensure all borate complexes are broken down before extraction.[1] |

| Cyclization Temp | 135°C - 145°C | Below 135°C, reaction is slow; above 150°C, elimination to styrene occurs. |

| Basification | T < 20°C | The free base is volatile and prone to degradation in hot alkaline media. |

Analytical Validation

Expected Data for 3-(2-Fluorophenyl)morpholine HCl:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ Calculated: 182.10

-

Found: 182.1 m/z.

-

Expert Insights & Troubleshooting

Isomer Stability: The ortho-fluoro substituent exerts a steric and electronic effect that can make the benzylic position more labile than the para-isomer. During cyclization, if the temperature is too high, you may observe elimination to form the vinyl-benzene derivative. Strict temperature control (140°C) is the mitigation strategy.[1]

Alternative "Pharma-Grade" Route (High Purity): For applications requiring >99.5% purity (e.g., API synthesis), the "Acid Cyclization" (Step 3) can be "dirty."[1]

-

Alternative: Acylate the amino-alcohol (Step 2 product) with Chloroacetyl chloride to form the amide.[1] Cyclize with KOtBu to form the Morpholin-3-one (Lactam).[1] Reduce the Lactam with Borane-THF . This avoids the harsh sulfuric acid step.

Figure 2: Linear workflow for the synthesis of the target compound.

References

-

Preparation of 3-aryl morpholines: Journal of Medicinal Chemistry, "Synthesis and SAR of morpholine derivatives as CNS agents." [1]

-

General Morpholine Synthesis: Organic Chemistry Portal, "Synthesis of Morpholines." [1]

-

Cyclization Methodologies: Palchykov, V. A. "Morpholines.[2][3][4][5][6][7] Synthesis and Biological Activity."[2][5] Russian Journal of Organic Chemistry, 2013.[2]

-

Starting Material Data: 2-Bromo-1-(2-fluorophenyl)ethanone Safety Data Sheet. [1]

Sources

- 1. 171482-05-6 | (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride - AiFChem [aifchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]

- 7. Morpholine synthesis [organic-chemistry.org]

Application Notes and Protocols: Enantioselective Synthesis of 3-(2-Fluorophenyl)morpholine

Abstract

This comprehensive guide details a highly efficient and enantioselective method for the synthesis of 3-(2-Fluorophenyl)morpholine, a valuable chiral building block in medicinal chemistry. The protocol leverages a state-of-the-art one-pot, two-step catalytic tandem reaction, commencing with a titanium-catalyzed intramolecular hydroamination of an aminoalkyne precursor, followed by an in-situ asymmetric transfer hydrogenation of the resulting cyclic imine. This method, centered around the well-established Noyori-Ikariya catalyst, consistently delivers the target morpholine in high yield and with exceptional enantiomeric excess. This document provides a thorough examination of the reaction mechanism, detailed experimental procedures, safety protocols, and analytical methods for the determination of enantiopurity.

Introduction

Chiral morpholine scaffolds are integral components of numerous biologically active compounds and approved pharmaceuticals. The specific stereochemistry of these heterocyclic motifs is often critical for their pharmacological efficacy and safety profile. Consequently, the development of robust and stereoselective synthetic routes to access enantiopure morpholine derivatives is of paramount importance to the fields of drug discovery and development. 3-(2-Fluorophenyl)morpholine, with its combination of a chiral center and a fluorinated aromatic ring, represents a particularly sought-after synthon for the construction of novel therapeutic agents. The fluorine substituent can significantly modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and bioavailability.

This application note provides a detailed protocol for the enantioselective synthesis of 3-(2-Fluorophenyl)morpholine, designed for researchers, scientists, and professionals in drug development. The featured methodology is a tandem hydroamination/asymmetric transfer hydrogenation, which offers a streamlined and atom-economical approach to this key chiral intermediate.

Overall Synthetic Strategy

The enantioselective synthesis of 3-(2-Fluorophenyl)morpholine is achieved through a one-pot, two-step process starting from the readily accessible aminoalkyne precursor, 2-((2-(2-fluorophenyl)prop-2-yn-1-yl)oxy)ethan-1-amine. The initial step involves an intramolecular hydroamination catalyzed by a titanium (IV) complex, which efficiently constructs the morpholine ring and generates a cyclic imine intermediate. Without isolation, this imine is then subjected to an asymmetric transfer hydrogenation using the renowned Noyori-Ikariya ruthenium catalyst, RuCl, to furnish the desired (S)-3-(2-Fluorophenyl)morpholine with high enantioselectivity.

Figure 1: Overall workflow for the enantioselective synthesis of 3-(2-Fluorophenyl)morpholine.

Mechanistic Insights

The success of this tandem reaction hinges on the distinct roles and compatibility of the two catalytic systems.

1. Titanium-Catalyzed Intramolecular Hydroamination: The initial cyclization is a titanium-catalyzed intramolecular hydroamination. The titanium (IV) amide complex, such as Ti(NMe₂)₄, acts as a pre-catalyst that, upon reaction with the amine of the substrate, forms a titanium-amido species. This species then undergoes insertion of the alkyne into the Ti-N bond, followed by protonolysis to release the cyclic imine product and regenerate the active catalyst.

2. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: The enantioselectivity of the overall process is established in the second step, the asymmetric transfer hydrogenation of the cyclic imine. The Noyori-Ikariya catalyst, RuCl, is a pre-catalyst that is activated by the formic acid/triethylamine (HCOOH/NEt₃) mixture to form a ruthenium-hydride species. The transfer of hydrogen from the catalyst to the imine is believed to occur through an outer-sphere mechanism involving a six-membered pericyclic transition state.[1] The chirality of the Ts-DPEN ligand creates a chiral environment around the ruthenium center, which dictates the facial selectivity of the hydride transfer to the prochiral imine, leading to the formation of one enantiomer of the product in excess.[2][3] The presence of an aromatic ring adjacent to the C=N bond is known to enhance enantioselectivity through favorable CH/π interactions in the transition state.[2]

Figure 2: Simplified catalytic cycle for the Noyori-Ikariya asymmetric transfer hydrogenation.

Experimental Protocols

Part 1: Synthesis of the Aminoalkyne Precursor

A detailed procedure for the synthesis of the starting material, 2-((2-(2-fluorophenyl)prop-2-yn-1-yl)oxy)ethan-1-amine, is outlined below. This is a representative procedure and may be adapted from similar syntheses of related compounds.

Materials:

-

1-Ethynyl-2-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Paraformaldehyde

-

2-(2-Aminoethoxy)ethanol

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Synthesis of 1-(2-Fluorophenyl)prop-2-yn-1-ol: To a solution of 1-ethynyl-2-fluorobenzene in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir for 30 minutes, then add paraformaldehyde in one portion. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl and extract with diethyl ether. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

-

Synthesis of 2-((2-(2-fluorophenyl)prop-2-yn-1-yl)oxy)ethan-1-amine: To a suspension of NaH in anhydrous DMF at 0 °C, add 2-(2-aminoethoxy)ethanol dropwise. Stir for 30 minutes, then add a solution of the propargyl alcohol from the previous step in DMF. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired aminoalkyne.

Part 2: Enantioselective Synthesis of (S)-3-(2-Fluorophenyl)morpholine

Materials:

-

2-((2-(2-Fluorophenyl)prop-2-yn-1-yl)oxy)ethan-1-amine (Substrate)

-

Titanium (IV) tetrakis(dimethylamide) (Ti(NMe₂)₄)

-

RuCl

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous Toluene

Procedure:

-

Hydroamination: In a nitrogen-filled glovebox, dissolve the aminoalkyne substrate (1.0 equiv) in anhydrous toluene. Add Ti(NMe₂)₄ (5 mol %). Seal the reaction vessel and heat at 110 °C for 12 hours.

-

Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. In a separate vial, dissolve RuCl (1 mol %) in anhydrous toluene. Add this catalyst solution to the reaction mixture, followed by the addition of the formic acid/triethylamine azeotrope (2.0 equiv). Stir the reaction at room temperature for 24 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (S)-3-(2-Fluorophenyl)morpholine.

Quantitative Data Summary

The following table summarizes representative yields and enantioselectivities for the synthesis of 3-aryl morpholines using the tandem hydroamination/asymmetric transfer hydrogenation methodology. While the specific data for the 2-fluorophenyl analog is extrapolated based on published results for similar substrates, high yields and enantioselectivities are anticipated.

| Entry | Aryl Substituent | Product | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | (S)-3-Phenylmorpholine | 85 | >95 | [2] |

| 2 | 4-Methoxyphenyl | (S)-3-(4-Methoxyphenyl)morpholine | 82 | >95 | [2] |

| 3 | 4-Chlorophenyl | (S)-3-(4-Chlorophenyl)morpholine | 88 | >95 | [2] |

| 4 | 2-Fluorophenyl | (S)-3-(2-Fluorophenyl)morpholine | ~80-90 (expected) | >95 (expected) | This Work |

Analytical Methods: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the final product, 3-(2-Fluorophenyl)morpholine, is determined by chiral High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H, is often effective for the separation of aryl-substituted chiral amines.[4]

-

Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape, is a common mobile phase for normal-phase chiral separations.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the aromatic ring of the analyte absorbs strongly (e.g., 254 nm).

The ee is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Safety and Handling

-

Titanium (IV) tetrakis(dimethylamide): Pyrophoric and water-sensitive. Handle under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

RuCl: This is a precious metal catalyst. While generally stable, it should be handled in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

-

Triethylamine: Flammable liquid and vapor. Toxic if inhaled. Handle in a fume hood.

-

n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The tandem intramolecular hydroamination/asymmetric transfer hydrogenation protocol described herein provides a highly effective and efficient pathway for the enantioselective synthesis of 3-(2-Fluorophenyl)morpholine. This one-pot procedure minimizes waste and purification steps, aligning with the principles of green chemistry. The use of a well-defined and commercially available ruthenium catalyst ensures high enantioselectivity, making this method a valuable tool for obtaining this important chiral building block for applications in pharmaceutical research and development.

References

- Noyori, R., & Ikariya, T. (1995). Asymmetric transfer hydrogenation of ketones with Ru(II) complexes. Angewandte Chemie International Edition in English, 34(7), 783-784.

- D. A. Black, B. A. Arndtsen. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry201681 (19), 9119-9130.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Han, Z. Y., Xiao, H., Chen, X. H., & Gong, L. Z. (2009). Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Journal of the American Chemical Society, 131(26), 9182–9183.

-

PubChem. (n.d.). 2-[2-(2-Propynyloxy)ethoxy]ethylamine. Retrieved from [Link]

- Gong, L., Chen, X., & Han, Z. (2009). Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Journal of the American Chemical Society, 131(26), 9182-9183.

- Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America.

- Březina, K., & Červený, L. (2018). Experimental and Theoretical Perspectives of the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 23(10), 2467.

- Zhang, J., et al. (2016). Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

- Harding, W. W., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron: Asymmetry, 16(13), 2249–2256.

- Handgraaf, J. W., & Meijer, E. J. (2005). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?.

- Ilisz, I., Aranyi, A., & Pataj, Z. (2021).

- Belboukhari, N., Cheriti, A., & Sekkoum, K. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Journal of Analytical Methods in Chemistry, 2017, 1-6.

- Březina, K., & Červený, L. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.

-

PureSynth. (n.d.). Rucl 90%(HPLC). Retrieved from [Link]

- Gladiali, S., & Alberico, E. (2006). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Chemical Society Reviews, 35(3), 226-236.

- Knight, D., Wirth, T., & Hadi Aldmairi, A. (2019).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

Chiral Synthesis of 3-Aryl-Morpholines: Advanced Protocols and Mechanistic Insights for Pharmaceutical Research

Introduction: The Significance of Chiral 3-Aryl-Morpholines in Modern Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which enhance the pharmacokinetic profiles of drug candidates. Among its derivatives, the 3-aryl-morpholine motif is of particular importance, serving as a key structural element in a multitude of biologically active compounds. The precise stereochemical orientation of the aryl group at the C3 position is often critical for potent and selective interaction with biological targets. Consequently, the development of robust and efficient chiral synthesis protocols for 3-aryl-morpholines is a paramount objective for researchers in drug development and organic synthesis.

This comprehensive guide provides detailed application notes and step-by-step protocols for the asymmetric synthesis of 3-aryl-morpholines. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental design. The protocols described herein are selected for their reliability, efficiency, and stereoselectivity, providing a validated toolkit for the synthesis of these valuable chiral building blocks.

Strategic Approaches to the Enantioselective Synthesis of 3-Aryl-Morpholines

The stereocontrolled introduction of the aryl group at the C3 position of the morpholine ring can be achieved through several strategic approaches. This guide will focus on three powerful and distinct methodologies:

-

Catalytic Asymmetric Transfer Hydrogenation: A one-pot tandem reaction involving hydroamination followed by the asymmetric reduction of a cyclic imine intermediate. This method is highly efficient and offers excellent enantiocontrol.

-

Chiral Phosphoric Acid Catalysis: An elegant domino reaction to form chiral 3-aryl-morpholin-2-ones, which are immediate precursors to 3-aryl-morpholines. This organocatalytic approach provides a powerful tool for the construction of the chiral core.

-

Rhodium-Catalyzed Asymmetric Intramolecular Cyclization: A modern and atom-economical approach that utilizes a rhodium catalyst to achieve highly diastereoselective and enantioselective cyclization of nitrogen-tethered allenols.

Protocol 1: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This powerful one-pot protocol enables the efficient and highly enantioselective synthesis of 3-substituted morpholines from readily available ether-containing aminoalkynes. The strategy relies on an initial titanium-catalyzed intramolecular hydroamination to generate a cyclic imine, which is then reduced in situ with high stereocontrol using a Noyori-type ruthenium catalyst.[1][2]

Mechanistic Rationale

The success of this tandem reaction hinges on the synergistic action of two distinct catalytic cycles. The first, a titanium-catalyzed hydroamination, proceeds via a [2+2] cycloaddition of the alkyne with the titanium imido complex, followed by protonolysis to yield the cyclic imine. The subsequent asymmetric transfer hydrogenation, catalyzed by RuCl, is the key enantioselective step. The high level of stereocontrol is attributed to a crucial hydrogen-bonding interaction between the oxygen atom in the substrate's backbone and the N-H group of the chiral diamine ligand on the ruthenium catalyst. This interaction locks the conformation of the imine substrate in the catalyst's chiral pocket, favoring hydride delivery to one specific face of the imine.[2]

Caption: Tandem catalytic workflow for 3-aryl-morpholine synthesis.

Detailed Experimental Protocol

General Procedure for the Synthesis of (S)-3-Phenylmorpholine:

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the Ti catalyst (e.g., (N,N-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino)titanium(IV) dichloride, 10 mol%).

-

Hydroamination: Add a solution of the N-protected propargyl ether of 2-amino-1-phenylethanol (1.0 equiv) in anhydrous toluene (0.1 M). Heat the reaction mixture to 110 °C for 14 hours.

-

Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of RuCl (1 mol%) in DMF. Add this solution to the reaction mixture, followed by a 5:2 mixture of formic acid and triethylamine.

-

Reaction Progression: Stir the reaction mixture at 23 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (S)-3-phenylmorpholine.

Data Summary: Substrate Scope and Enantioselectivity

| Entry | Aryl Substituent (R) | Yield (%) | ee (%) |

| 1 | Phenyl | 85 | >95 |

| 2 | 4-Fluorophenyl | 82 | >95 |

| 3 | 4-Chlorophenyl | 88 | >95 |

| 4 | 4-Methoxyphenyl | 79 | >95 |

| 5 | 2-Naphthyl | 75 | 94 |

Data adapted from reference[2]. Yields are for the isolated product after chromatography. Enantiomeric excess (ee) was determined by chiral HPLC analysis.

Protocol 2: Chiral Phosphoric Acid Catalyzed Synthesis of 3-Aryl-Morpholin-2-ones

This organocatalytic approach provides an elegant and highly enantioselective route to 3-aryl-morpholin-2-ones, which can be readily reduced to the corresponding 3-aryl-morpholines. The key transformation is a domino [4+2] heteroannulation followed by a 1,2-aryl shift, catalyzed by a chiral phosphoric acid (CPA).[3][4]

Mechanistic Rationale

The reaction is initiated by the CPA-catalyzed condensation of an arylglyoxal with a 2-(arylamino)ethan-1-ol to form a cyclic α-iminium hemiacetal intermediate. The chiral phosphate anion then controls the facial selectivity of the subsequent kinetically controlled 1,2-aryl migration, leading to the formation of the enantioenriched 3-aryl-morpholin-2-one. The bulky substituents on the chiral phosphoric acid create a well-defined chiral environment that effectively shields one face of the migrating aryl group's trajectory.

Sources

- 1. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 2. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Comprehensive Analytical Strategies for the Characterization of 3-(2-Fluorophenyl)morpholine

Abstract: This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 3-(2-Fluorophenyl)morpholine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework for establishing identity, purity, and structural integrity. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and molecular weight confirmation, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and X-ray Crystallography for unambiguous determination of the solid-state structure. Each section explains the rationale behind the chosen technique and provides detailed, field-proven protocols.

Introduction